4-Amino-3-(benzyloxy)benzoic acid
Overview
Description
4-Amino-3-(benzyloxy)benzoic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lanthanide Coordination Compounds : "4-Amino-3-(benzyloxy)benzoic acid" derivatives have been used in synthesizing lanthanide coordination compounds. These compounds exhibit unique photophysical properties influenced by electron-releasing or electron-withdrawing substituents. This has implications for materials science, particularly in developing luminescent materials (Sivakumar et al., 2010).
Building Blocks for Pseudopeptide Synthesis : This compound serves as a precursor for novel amino acids like "4-Amino-3-(aminomethyl)benzoic acid," which is useful in synthesizing peptidomimetics and combinatorial chemistry. This has potential applications in drug discovery and the development of novel therapeutic agents (Pascal et al., 2000).
Synthesis of Schiff Base Compounds : Derivatives of "4-Amino-3-(benzyloxy)benzoic acid" have been used to create Schiff base compounds with potential antibacterial properties. This suggests applications in developing new antimicrobial agents (Radi et al., 2019).
Anti-diabetic Agent : A derivative of "4-Amino-3-(benzyloxy)benzoic acid" has been investigated as a potential anti-diabetic agent in experimental studies. This compound showed significant effects on plasma glucose and serum insulin levels in diabetic rats, indicating potential therapeutic applications for type-2 diabetes (Khurana et al., 2018).
Coordination Polymers : Studies have been conducted on lanthanide-based coordination polymers assembled from derivatives of "4-Amino-3-(benzyloxy)benzoic acid," revealing interesting structural and photophysical properties. These polymers have potential applications in materials science and photonic devices (Sivakumar et al., 2011).
Pharmacokinetics in Rats : The pharmacokinetics of a derivative, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, has been studied in rats, providing insight into the metabolism and potential therapeutic uses of related compounds (Xu et al., 2020).
properties
IUPAC Name |
4-amino-3-phenylmethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOPGGFQRJTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(benzyloxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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